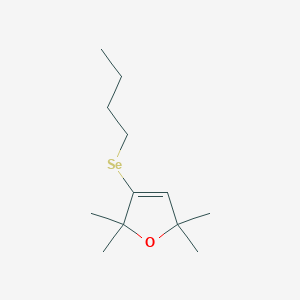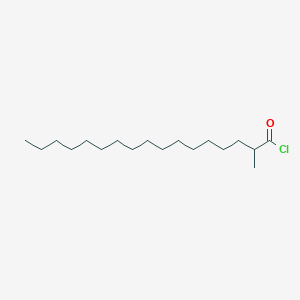
2-Methylheptadecanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylheptadecanoyl chloride: is an organic compound with the molecular formula C18H35ClO . It is a type of acyl chloride, which is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylheptadecanoyl chloride can be synthesized through the reaction of 2-methylheptadecanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure the efficient conversion of the carboxylic acid to the acyl chloride. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylheptadecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acyl chloride is highly reactive and can be replaced by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-methylheptadecanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH3), primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used, and the reaction can be catalyzed by acids or bases.
Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent, and the reaction is carried out in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
2-Methylheptadecanoic Acid: Formed by hydrolysis.
2-Methylheptadecanol: Formed by reduction.
Scientific Research Applications
2-Methylheptadecanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of drug molecules and prodrugs, which are inactive compounds that can be metabolized into active drugs in the body.
Industry: The compound is used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2-methylheptadecanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. This reactivity is due to the presence of the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The resulting products, such as amides, esters, and thioesters, have various biological and chemical properties that can be exploited in different applications.
Comparison with Similar Compounds
2-Methylheptadecanoyl chloride can be compared with other acyl chlorides, such as:
Acetyl Chloride (CH3COCl): A simpler acyl chloride with a shorter carbon chain. It is more volatile and less hydrophobic compared to this compound.
Stearoyl Chloride (C18H35ClO): A similar acyl chloride with a longer carbon chain. It has similar reactivity but different physical properties due to the longer chain length.
Benzoyl Chloride (C6H5COCl): An aromatic acyl chloride with different reactivity due to the presence of the benzene ring. It is used in different applications compared to aliphatic acyl chlorides.
The uniqueness of this compound lies in its specific chain length and branching, which can influence its reactivity and the properties of the resulting products.
Properties
CAS No. |
118796-13-7 |
|---|---|
Molecular Formula |
C18H35ClO |
Molecular Weight |
302.9 g/mol |
IUPAC Name |
2-methylheptadecanoyl chloride |
InChI |
InChI=1S/C18H35ClO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18(19)20/h17H,3-16H2,1-2H3 |
InChI Key |
SQTJKEBSDYHGFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


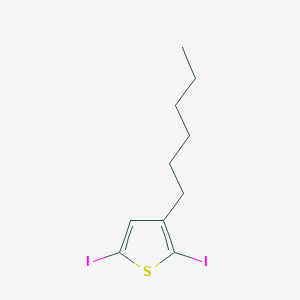

![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)

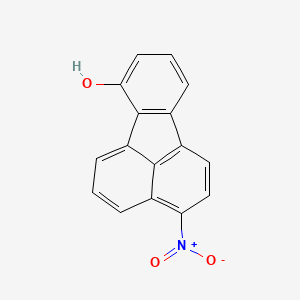

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
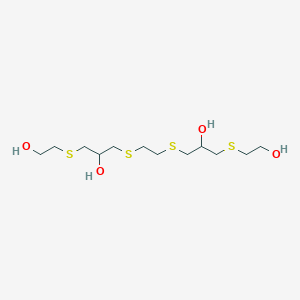

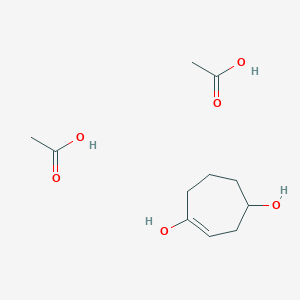
![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)

